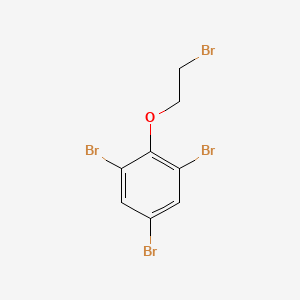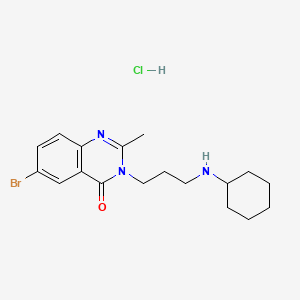
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom at the 6th position, a cyclohexylamino group at the 3rd position, and a methyl group at the 2nd position, along with a hydrochloride salt form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Alkylation: The 3rd position is functionalized with a cyclohexylamino group through an alkylation reaction using appropriate alkyl halides.
Methylation: The methyl group at the 2nd position is introduced via methylation reactions using methylating agents like methyl iodide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexylamino group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
6-Bromo-3-methylquinazolin-4(3H)-one: Shares the quinazolinone core and bromine substitution but lacks the cyclohexylamino and methyl groups.
6-Bromo-3-pyridinecarboxaldehyde: Contains a bromine atom and a pyridine ring but differs in the core structure.
6-Bromo-3-formylchromone: Features a bromine atom and a chromone core, differing significantly in structure and properties.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-(3-(cyclohexylamino)propyl)-2-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the cyclohexylamino group and the methyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
63717-03-3 |
|---|---|
分子式 |
C18H25BrClN3O |
分子量 |
414.8 g/mol |
IUPAC 名称 |
6-bromo-3-[3-(cyclohexylamino)propyl]-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H24BrN3O.ClH/c1-13-21-17-9-8-14(19)12-16(17)18(23)22(13)11-5-10-20-15-6-3-2-4-7-15;/h8-9,12,15,20H,2-7,10-11H2,1H3;1H |
InChI 键 |
IMTAXJFNNPTBMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCCNC3CCCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



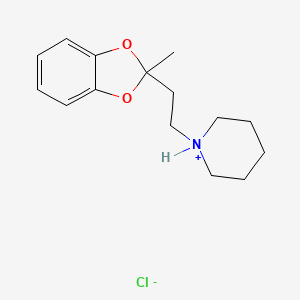
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)

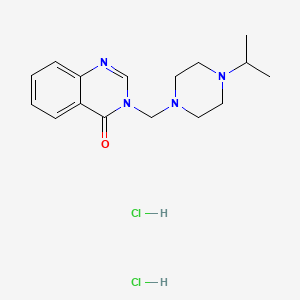

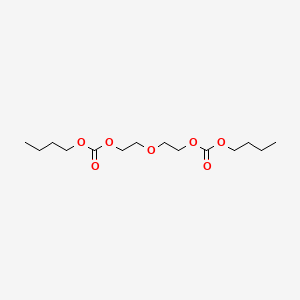
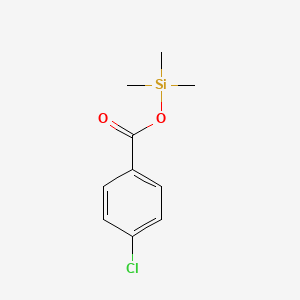
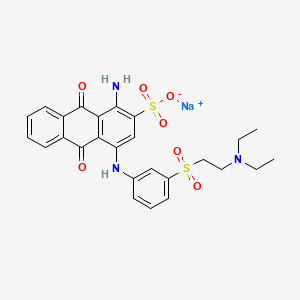


![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)
